2-Chloro-7-nitroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-chloro-7-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-8-10-6-3-4(12(14)15)1-2-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZHXOUENOJTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562199 | |

| Record name | 2-Chloro-7-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-64-7 | |

| Record name | 2-Chloro-7-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Functionalized Quinazolinones

An In-depth Technical Guide to the Synthesis, Reactivity, and Characterization of 2-Chloro-7-nitroquinazolin-4(3H)-one

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The strategic functionalization of this nucleus is paramount for the development of novel therapeutic agents. This guide focuses on a particularly valuable, albeit sparsely documented, derivative: This compound .

The introduction of a chloro group at the 2-position and a nitro group at the 7-position creates a highly versatile synthetic intermediate. The chloro atom serves as an excellent leaving group for nucleophilic substitution, while the nitro group profoundly influences the molecule's electronic properties and offers a handle for further chemical transformations. This document provides a comprehensive analysis of the predicted chemical properties, a robust synthesis strategy, and detailed characterization protocols for this compound, designed to empower researchers in drug discovery and synthetic chemistry.

Molecular Structure and Physicochemical Properties

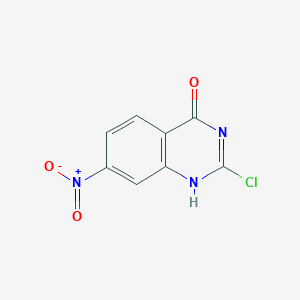

The fundamental characteristics of this compound are derived from its core structure. The molecule consists of a fused pyrimidine-benzene ring system, with a ketone at position 4, a chloro substituent at position 2, and a nitro group at position 7.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClN₃O₃ |

| Molecular Weight | 225.59 g/mol |

| Appearance | Expected to be a pale yellow or light brown solid[4][5] |

| Melting Point | Expected to be high (>280 °C), characteristic of rigid, polar heterocyclic systems[4] |

| Solubility | Likely insoluble in water, with limited solubility in polar aprotic solvents (e.g., DMSO, DMF) |

| CAS Number | Not assigned (specific compound not widely cataloged) |

Proposed Synthesis Pathway

While direct synthesis routes for this specific molecule are not prominently featured in the literature, a logical and efficient pathway can be designed based on established quinazolinone chemistry. The most robust approach involves the cyclization of a substituted anthranilamide, which itself is derived from the corresponding anthranilic acid.

Causality in Synthetic Design: The choice of 4-nitro-2-aminobenzoic acid as the starting material is strategic. It places the nitro group at the correct position from the outset. The subsequent reaction with a cyanating agent like cyanogen bromide (or a two-step process via formylation and amination) followed by chlorination provides the key quinazolinone intermediate. The final chlorination step is crucial for activating the 2-position for subsequent nucleophilic displacement reactions.

Caption: Proposed multi-step synthesis workflow.

Chemical Reactivity: A Versatile Synthetic Hub

The unique arrangement of substituents in this compound dictates its reactivity, making it a powerful tool for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at C2

This is the most significant reaction for this molecule. The C2 position is highly activated towards nucleophilic attack for two primary reasons:

-

Inductive and Resonance Effects: The quinazolinone ring system inherently withdraws electron density. This effect is dramatically amplified by the strongly electron-withdrawing nitro group at the C7 position.[6] This group pulls electron density through the aromatic system, rendering the C2 carbon significantly more electrophilic and susceptible to attack.

-

Leaving Group Stability: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

This enhanced reactivity allows for the displacement of the C2-chloro group with a wide variety of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions. This is the cornerstone of its utility in creating libraries of potential drug candidates.[6]

Reactivity at the N3 Position

The proton on the N3 nitrogen is acidic and can be removed by a suitable base. The resulting anion can then be alkylated, acylated, or otherwise functionalized, providing another site for molecular diversification.

Reduction of the Nitro Group

The C7-nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is critical as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the molecule. The resulting 7-amino derivative can then undergo a host of further reactions, such as diazotization or acylation, to build even more complex structures.

Anticipated Spectroscopic Profile

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Based on data from the parent quinazolinone scaffold and related derivatives, the following spectral characteristics are anticipated.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Three protons on the benzene ring, exhibiting coupling patterns influenced by the nitro and chloro groups. Expect distinct signals in the δ 7.5-8.5 ppm range. - N-H Proton: A broad singlet, typically downfield (>12 ppm), which may exchange with D₂O.[7] |

| ¹³C NMR | - Carbonyl Carbon (C4): A characteristic signal around δ 160-165 ppm. - C2 Carbon: Signal significantly influenced by the attached chlorine, expected around δ 150-155 ppm. - C7 Carbon: Signal shifted downfield due to the attached nitro group. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹. - N-O Stretch (NO₂): Two characteristic strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z 225, with a characteristic M+2 isotope peak at m/z 227 (approx. 1/3 intensity) due to the presence of ³⁷Cl. - Fragmentation: Likely loss of Cl (m/z 190), NO₂ (m/z 179), and CO. |

Laboratory Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the title compound, starting from the commercially available precursor 2,4-dichloro-7-nitroquinazoline.

Caption: A self-validating workflow for synthesis and characterization.

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichloro-7-nitroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution. The reaction is heterogeneous.

-

Selective Hydrolysis: Stir the suspension vigorously at ambient temperature for 3-4 hours. The C4-Cl is significantly more reactive to hydrolysis than the C2-Cl due to the electronic activation provided by the quinazolinone system.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Isolation: Upon completion, filter the reaction mixture to remove any unreacted starting material.

-

Precipitation: Carefully neutralize the filtrate with dilute acetic acid until the pH is approximately 7. The desired product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any salts.

-

Drying: Dry the purified product under vacuum to yield a solid.

-

Characterization: The integrity of the final compound must be validated. Perform melting point analysis, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). The obtained data should be compared against the anticipated values in Table 2 to confirm the structure and purity.

Applications in Drug Discovery

The title compound is not an end-product but a high-value intermediate. Its structure is primed for creating diverse chemical libraries for high-throughput screening.

-

Kinase Inhibitors: The quinazoline scaffold is famous for its role in kinase inhibitors (e.g., Gefitinib).[9] The C2 position is ideal for introducing various amine-containing side chains to probe the ATP-binding pocket of kinases.

-

Antimicrobial Agents: Numerous quinazolinone derivatives have demonstrated potent antibacterial and antifungal activity.[10][11] The C2 position can be functionalized with moieties known to interact with bacterial or fungal targets.

-

Antiviral Compounds: Recent studies have highlighted quinazolinones as potential antiviral agents, including against SARS-CoV-2.[12] This scaffold can serve as a starting point for developing new antiviral therapies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on the data for structurally related, hazardous compounds.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

-

Hazard Classification: The compound should be treated as an irritant (skin and eyes) and potentially harmful if inhaled or swallowed, consistent with similar chloro-nitro aromatic compounds.[13][14]

References

-

Cao, H., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7). Available at: [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

-

Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-antibacterial-activities-of-4-(-one%2C-Ganiyu-Oluwaseun/14353f868200f6825c049646452243d7c4a1622b]([Link]

-

PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

-

ResearchGate. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Quinazolinone – Knowledge and References. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]

-

Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]

-

GSC Online Press. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][10]. Available at: [Link]

-

Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Available at: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Chloro-4-hydroxyquinoline. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available at: [Link]

Sources

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 5. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-7-nitroquinazolin-4(3H)-one CAS number 129112-64-7

An In-Depth Technical Guide to 2-Chloro-7-nitroquinazolin-4(3H)-one (CAS: 129112-64-7)

Foreword: The Quinazolinone Core as a Privileged Scaffold

The quinazolin-4(3H)-one ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this fused heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from the scaffold's rigid structure and the numerous positions available for substitution, allowing for precise modulation of its physicochemical and pharmacological profiles.

This guide focuses on a particularly valuable, functionalized intermediate: This compound . The strategic placement of a reactive chloro group at the 2-position and an electron-withdrawing nitro group at the 7-position makes this molecule a highly versatile building block for the synthesis of complex drug candidates. We will explore its synthesis, reactivity, and potential applications, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid material whose key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 129112-64-7 | [4] |

| Molecular Formula | C₈H₄ClN₃O₃ | [2] |

| Molecular Weight | 225.59 g/mol | [2] |

| Appearance | Expected to be a solid | - |

| Melting Point | Data not consistently reported. | [2] |

| Boiling Point | Data not available. | [2] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO. | - |

Structural Insights: The molecule exists in a tautomeric equilibrium between the keto (amide) form, 4(3H)-one, and the enol (imidic acid) form, 4-hydroxy. Under normal conditions, the keto form is overwhelmingly predominant. The planar quinazolinone ring system is decorated with three key functional groups that dictate its chemistry:

-

C2-Chloro Group: An excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr).

-

C7-Nitro Group: A strong electron-withdrawing group that activates the aromatic ring, influencing the reactivity of other positions. It also serves as a synthetic handle, as it can be readily reduced to an amino group.

-

N3-Amide Proton: An acidic proton that can be removed by a base, allowing for alkylation or acylation at the N3 position.

Synthesis Strategy: A Multi-Step Approach

While multiple routes to quinazolinones exist, a robust and logical pathway to this compound starts from the commercially available 2-amino-4-nitrobenzoic acid . This multi-step synthesis is designed for regiochemical control and high yields.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione

-

Rationale: This step builds the core heterocyclic ring system. Heating an anthranilic acid with urea is a classic, high-temperature condensation method to form the quinazolinedione structure.[5]

-

Procedure:

-

Combine 2-amino-4-nitrobenzoic acid (1.0 eq) and urea (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 160-180 °C for 18-24 hours. The mixture will melt, evolve ammonia gas, and then solidify.

-

Cool the reaction mixture to room temperature.

-

Treat the solid residue with hot water and filter to collect the crude product. Wash thoroughly with water and then a small amount of ethanol to remove any unreacted starting material.

-

Dry the product under vacuum to yield 6-nitroquinazoline-2,4(1H,3H)-dione.

-

Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

-

Rationale: Both carbonyl groups of the dione are converted to chloro groups. Phosphorus oxychloride (POCl₃) is a standard and powerful reagent for this type of dehydration/chlorination reaction.[5] A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated in situ.

-

Procedure:

-

Suspend 6-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10-15 vol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base (e.g., TEA, 1.1 eq).

-

Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours, until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue cautiously onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2,4-dichloro-7-nitroquinazoline.

-

Step 3: Synthesis of this compound

-

Rationale: This step relies on the differential reactivity of the two chloro-substituents. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6] This allows for a regioselective hydrolysis using a mild base at controlled temperatures.

-

Procedure:

-

Dissolve or suspend 2,4-dichloro-7-nitroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

Cool the mixture in an ice bath and add 2N aqueous sodium hydroxide (NaOH) solution (1.0-1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 18-24 hours, monitoring the disappearance of the starting material by TLC.[5]

-

Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.

-

Chemical Reactivity and Derivatization Hotspots

The title compound is a trifecta of synthetic utility, offering three distinct sites for modification. This versatility is paramount for generating chemical libraries for structure-activity relationship (SAR) studies.

-

Nucleophilic Substitution at C2: This is the most common and powerful transformation. The C2-chloro atom can be displaced by a wide range of nucleophiles, including primary and secondary amines, anilines, alcohols, and thiols. This reaction is the gateway to introducing diverse side chains crucial for biological activity, as seen in the development of potent antibacterial agents against MRSA.[5]

-

N-Alkylation/Acylation at N3: The amide proton at the N3 position is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can then react with alkyl or acyl halides to install substituents at the 3-position.[7] This modification is frequently used to modulate solubility and pharmacokinetic properties.

-

Reduction of the C7-Nitro Group: The nitro group can be cleanly reduced to a primary amine using standard conditions like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).[8] The resulting 7-amino group is a versatile handle for further functionalization via amide bond formation, sulfonamide synthesis, or diazotization reactions, dramatically expanding the accessible chemical space.

Role in Drug Discovery: A Scaffold for Targeted Therapies

The true value of this compound lies in its potential as a precursor to high-value therapeutic agents. The quinazolinone core is a proven pharmacophore for targeting various enzymes and receptors.

Kinase Inhibition: Many clinically approved cancer drugs, such as Gefitinib and Vandetanib, are based on a substituted quinazoline scaffold and function by inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[9] The derivatization potential of the title compound allows for the synthesis of libraries aimed at discovering novel kinase inhibitors.

Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates new classes of antibiotics. Studies have shown that 2-(amino)quinazolin-4(3H)-one derivatives, particularly those with a 7-chloro substituent, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Our title compound is an ideal starting point for synthesizing such analogues.

Other Therapeutic Areas: The quinazolinone scaffold has been successfully exploited to develop drugs with anti-inflammatory, anticonvulsant, and antihypertensive activities, among others.[3][10]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | - ~12.5-13.0 ppm (br s, 1H): N-H proton. - ~8.0-8.5 ppm (m, 3H): Three aromatic protons (H-5, H-6, H-8). The specific splitting pattern (e.g., doublets, doublet of doublets) will depend on coupling constants. The proton ortho to the nitro group (H-8) is expected to be the most downfield. |

| ¹³C NMR (DMSO-d₆) | - ~160-165 ppm: C4 carbonyl carbon. - ~150-155 ppm: C2 carbon attached to chlorine. - ~145-150 ppm: C7 carbon attached to the nitro group. - ~115-140 ppm: Remaining aromatic carbons. |

| IR (KBr or ATR) | - ~3200-3000 cm⁻¹: N-H stretching. - ~1700-1650 cm⁻¹: C=O (amide I) stretching. - ~1610-1580 cm⁻¹: C=N and C=C stretching. - ~1540 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. |

| Mass Spec (ESI/EI) | - [M+H]⁺ at m/z 226.0 or [M-H]⁻ at m/z 224.0 . - Characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio). |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Recommended Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined reactive sites—the C2-chloro group, the N3-amide, and the C7-nitro group—provide a robust platform for the rational design and synthesis of novel molecules with therapeutic potential. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, researchers are well-equipped to unlock the full potential of this versatile scaffold in the quest for next-generation drugs.

References

-

Chen, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(10), 16756-16773. [Link]

-

da Silva, A. D., et al. (2017). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules, 22(7), 1170. [Link]

-

Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. International Journal of Molecular Sciences, 24(23), 17042. [Link]

-

Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4291. [Link]

- Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9][11]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

-

Mahindaratne, M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2013, 395637. [Link]

-

Chen, Y.-L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(24), 8031. [Link]

-

ResearchGate. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7858. [Link]

-

El-Meligie, S., et al. (1991). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry - Section B, 30B, 66-70. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Tropical Journal of Pharmaceutical Research, 15(10), 2217-2226. [Link]

-

Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. [Link]

-

PubChem. (n.d.). 7-Chloro-3H-quinazolin-4-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aksci.com [aksci.com]

- 3. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 80195-33-1|2-Chloro-6-nitroquinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-7-nitroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged heterocyclic system in drug discovery, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazolinone scaffold lies in its rigid, planar structure and the numerous positions available for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. Among the vast library of quinazolinone derivatives, 2-Chloro-7-nitroquinazolin-4(3H)-one stands out as a pivotal intermediate in the synthesis of more complex and potent therapeutic agents. The presence of a reactive chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 7-position imparts unique chemical reactivity to this molecule, making it a valuable building block for combinatorial chemistry and targeted drug design.[3][4]

This technical guide provides a comprehensive overview of the molecular structure of this compound, delving into its synthesis, structural elucidation through spectroscopic and crystallographic analysis, and the chemical reactivity that underpins its utility in medicinal chemistry.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from the readily available 2-amino-4-nitrobenzoic acid. The following protocol is a robust and adaptable method for the laboratory-scale preparation of this key intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-nitrobenzoic acid (1 equivalent) and urea (2 equivalents).

-

Cyclocondensation: Heat the mixture to 160°C for 20 hours. The reaction mixture will gradually solidify as the product forms.

-

Work-up: After cooling to room temperature, the solid mass is washed with water and then ethanol to remove any unreacted starting materials and byproducts. The resulting crude 7-nitroquinazoline-2,4(1H,3H)-dione is dried under vacuum.

Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

-

Chlorination: To the crude 7-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 10 equivalents) and triethylamine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux at 120°C for 17 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-7-nitroquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: Selective Hydrolysis to this compound

-

Reaction Setup: The crude 2,4-dichloro-7-nitroquinazoline (1 equivalent) is suspended in a 2 N aqueous sodium hydroxide (NaOH) solution.

-

Hydrolysis: The suspension is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide (DMF) and water.[3]

Structural Elucidation: Spectroscopic and Crystallographic Analysis

The definitive identification and structural characterization of this compound rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~8.2 | d | ~8.7 | Downfield shift due to the anisotropic effect of the C=O group and the electron-withdrawing nitro group. |

| H-6 | ~8.0 | dd | ~8.7, ~2.3 | Coupled to both H-5 and H-8. |

| H-8 | ~8.1 | d | ~2.3 | Meta-coupling to H-6. |

| N³-H | ~11.5 | br s | - | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~151 | Attached to the electronegative chlorine atom. |

| C-4 | ~162 | Carbonyl carbon, significantly deshielded. |

| C-4a | ~122 | Bridgehead carbon. |

| C-5 | ~128 | Aromatic carbon. |

| C-6 | ~120 | Aromatic carbon. |

| C-7 | ~141 | Attached to the nitro group. |

| C-8 | ~118 | Aromatic carbon. |

| C-8a | ~149 | Bridgehead carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3200-3400 | Stretching |

| C=O (Amide) | 1670-1690 | Stretching |

| C=N | 1600-1620 | Stretching |

| NO₂ (asymmetric) | 1520-1560 | Stretching |

| NO₂ (symmetric) | 1340-1360 | Stretching |

| C-Cl | 700-800 | Stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z ≈ 225.0 (for ³⁵Cl) and 227.0 (for ³⁷Cl) in a roughly 3:1 isotopic ratio, confirming the presence of one chlorine atom.

-

Key Fragmentation Pathways: Likely fragmentation would involve the loss of CO, Cl, and NO₂ moieties, providing further structural confirmation.

X-ray Crystallography

While a crystal structure for the specific title compound is not publicly available, analysis of the closely related 2-chloroquinazolin-4(3H)-one reveals important structural features.[5][6] The quinazoline ring system is nearly planar, a characteristic that is crucial for its interaction with biological targets.[5] The bond lengths and angles are within the expected ranges for such a heterocyclic system.[5] The introduction of the nitro group at the 7-position is not expected to significantly alter the planarity of the ring but will influence the electronic distribution and intermolecular packing in the solid state.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay between the chloro and nitro substituents on the quinazolinone core.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The C-2 position of the quinazolinone ring is highly susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of the electron-withdrawing nitro group at the 7-position.[4] This nitro group, through its mesomeric and inductive effects, delocalizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby stabilizing the transition state and accelerating the reaction rate.

Mechanism of SNAr at C-2:

Caption: Generalized mechanism of nucleophilic aromatic substitution at the C-2 position.

This enhanced reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, hydrazines, thiols, and alkoxides, to generate a diverse library of 2-substituted-7-nitroquinazolin-4(3H)-ones.

Representative Protocol: Synthesis of a 2-Amino-7-nitroquinazolin-4(3H)-one Derivative

-

Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 85°C for 16-24 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to yield the desired 2-amino-7-nitroquinazolin-4(3H)-one derivative.[3]

Further Transformations of the Nitro Group

The nitro group at the 7-position is not merely an activating group; it is also a versatile functional handle for further molecular elaboration. A common and highly useful transformation is the reduction of the nitro group to an amino group.

Workflow for Nitro Group Reduction and Subsequent Derivatization:

Sources

- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one

An In-depth Technical Guide to the

This guide provides a comprehensive, technically detailed overview of the synthetic pathways leading to 2-Chloro-7-nitroquinazolin-4(3H)-one, a key heterocyclic intermediate in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds, and the targeted placement of chloro and nitro functionalities offers strategic handles for further molecular elaboration. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic principles and safety considerations essential for successful and safe execution.

Strategic Overview: A Two-Step Approach

The most direct and efficient synthesis of this compound is achieved through a robust two-step sequence. The strategy involves the initial construction of the core quinazolinone ring system, followed by a targeted chlorination of the C2-position.

-

Step 1: Cyclocondensation. Formation of the 7-nitroquinazolin-4(3H)-one scaffold via the Niementowski reaction, starting from 2-amino-4-nitrobenzoic acid.

-

Step 2: Dehydroxy-chlorination. Conversion of the intermediate's 4-oxo group (via its lactim tautomer) to a chloro group at the 2-position using a potent chlorinating agent.

An alternative, though more circuitous, route proceeds through a 2,4-dichloro intermediate, which is then selectively hydrolyzed. This guide will focus primarily on the more direct two-step pathway while briefly outlining the alternative for comprehensive understanding.

Caption: Primary two-step synthetic pathway to the target compound.

Part 1: Synthesis of the Core Intermediate: 7-Nitroquinazolin-4(3H)-one

The foundational step in this synthesis is the construction of the heterocyclic quinazolinone core. The Niementowski reaction provides a classic and effective method for this transformation.

Principle and Mechanistic Insight

The Niementowski reaction involves the cyclocondensation of an anthranilic acid derivative with an amide.[1] In this specific synthesis, 2-amino-4-nitrobenzoic acid is heated with formamide.[2] Formamide serves a dual role: it is the source of the C2 carbon atom of the quinazoline ring and also acts as the reaction solvent.[3] The reaction proceeds through the formation of an initial acylamino intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. The high temperature (typically 130-140 °C) is necessary to drive the dehydration and ring-closure steps.[2]

Detailed Experimental Protocol

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Formamide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-nitrobenzoic acid (1.0 eq) and formamide (10-20 eq). A 1:4 molar ratio of acid to formamide has been shown to produce high yields.[2]

-

Heat the reaction mixture in a preheated oil bath to 130-135 °C.[2]

-

Maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Pour the mixture into cold water to fully precipitate the solid product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual formamide, followed by a wash with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield 7-nitroquinazolin-4(3H)-one as a crystalline solid.

Comparative Data for Quinazolinone Synthesis

| Method | Reagents | Conditions | Yield | Reference |

| Niementowski | Anthranilic Acid, Formamide | 130-135 °C, 2h | Up to 96% | [2] |

| Microwave-Assisted | Anthranilic Acid, Amides, Clay Catalyst | Microwave Irradiation | Moderate to Excellent | [4] |

| Reductive Cyclization | 2-Nitrobenzoic Acid, Formamide, In(III) catalyst | Heat | High | [3] |

Part 2: Chlorination to Yield this compound

This final step converts the stable quinazolinone intermediate into the more reactive chloro-substituted target molecule. This transformation hinges on the lactam-lactim tautomerism inherent to the quinazolin-4(3H)-one system.[5]

Principle and Mechanistic Insight

The oxygen atom in 7-nitroquinazolin-4(3H)-one is part of a lactam (amide) functional group. This group exists in equilibrium with its lactim (enol) tautomer, which contains a hydroxyl group at the C4 position. Although the lactam form predominates, the lactim form is reactive towards electrophilic reagents.

The chlorination is most effectively carried out using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-diethylaniline or catalytic dimethylformamide (DMF).[6][7][8] The reaction proceeds in two distinct stages:[6]

-

Phosphorylation: The hydroxyl group of the lactim tautomer attacks the phosphorus atom of POCl₃, forming a phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group.

-

Nucleophilic Substitution: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the now highly electrophilic C4 carbon and displacing the phosphate group to yield the final 2-chloroquinazoline product.

Heating (reflux) is required to overcome the activation energy for both the phosphorylation and the subsequent substitution.[6]

Caption: Conceptual workflow of the chlorination step.

Detailed Experimental Protocol

Materials:

-

7-Nitroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (optional, as base/catalyst)[8]

-

Ice water

Procedure:

-

CRITICAL: This procedure must be performed in a certified chemical fume hood. All glassware must be thoroughly dried to prevent violent reactions with POCl₃.

-

To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-nitroquinazolin-4(3H)-one (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If used, add N,N-diethylaniline (1.0-1.2 eq).[8]

-

Heat the mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (quench a small aliquot carefully in ice/methanol before spotting).

-

After completion, allow the reaction mixture to cool to room temperature.

-

CRITICAL WORKUP: In a separate large beaker, prepare a mixture of crushed ice and water. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic process that will generate HCl gas. Perform this step slowly to control the reaction rate.

-

Continue stirring the aqueous mixture for 30-60 minutes until the ice has melted and a precipitate has formed.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol or acetone may be performed for further purification.

Product Characterization Data

| Property | Value |

| Chemical Formula | C₈H₄ClN₃O₃ |

| Molecular Weight | 225.59 g/mol |

| Appearance | Crystalline Solid |

| CAS Number | 129112-64-7[9] |

Safety, Handling, and Waste Disposal

The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous and require strict safety protocols.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled. It reacts violently with water, liberating toxic hydrogen chloride gas.[10][11]

-

Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (Neoprene is recommended; Nitrile and PVC are not suitable).[10][12] Ensure an eyewash station and safety shower are immediately accessible.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, away from water and incompatible materials like alcohols, bases, and strong oxidizing agents.[11]

-

-

Waste Disposal:

-

Excess POCl₃ must be quenched carefully and neutralized before disposal. A common method is to slowly add it to a large volume of ice-cold sodium bicarbonate solution with vigorous stirring.

-

All solid and liquid waste should be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the Niementowski cyclocondensation of 2-amino-4-nitrobenzoic acid followed by a dehydroxy-chlorination using phosphorus oxychloride. While the reactions are straightforward, success depends on careful control of reaction conditions and strict adherence to safety protocols, especially during the handling and quenching of POCl₃. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this valuable synthetic intermediate.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. generis-publishing.com [generis-publishing.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. mdpi.com [mdpi.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-7-nitro-3H-quinazolin-4-one | 129112-64-7 [chemicalbook.com]

- 10. my.airliquide.com [my.airliquide.com]

- 11. fishersci.com [fishersci.com]

- 12. opcw.org [opcw.org]

The Chemistry and Application of 2-Chloro-7-nitroquinazolin-4(3H)-one: A Technical Guide for Chemical Researchers

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, leading to the development of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The strategic functionalization of the quinazolinone ring system is a key approach in the design of novel drug candidates. This technical guide focuses on a particularly valuable, yet underexplored derivative: 2-chloro-7-nitroquinazolin-4(3H)-one. The presence of a chloro group at the 2-position and a nitro group at the 7-position imparts unique chemical reactivity and potential for biological activity, making it a highly versatile intermediate for the synthesis of novel compounds. This document will provide an in-depth review of its synthesis, reactivity, and potential applications, offering a technical resource for researchers in drug development and organic synthesis.

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound can be logically approached in a two-step process starting from the readily available precursor, 2-amino-4-nitrobenzoic acid. This involves the initial formation of the quinazolinone ring system, followed by a selective chlorination at the 2-position.

Part 1: Cyclization of 2-Amino-4-nitrobenzoic Acid to 7-Nitroquinazolin-4(3H)-one

The cyclization of anthranilic acid derivatives is a fundamental method for the synthesis of quinazolinones. In the case of 2-amino-4-nitrobenzoic acid, a common and effective method involves reaction with a one-carbon source, such as formamide or formic acid, to construct the pyrimidine ring.

A general and robust method for the synthesis of 4(3H)-quinazolinones involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.[2] 2-Amino-4-nitrobenzoic acid serves as an excellent precursor for the synthesis of 7-nitro-substituted quinazolinones.

Experimental Protocol: Synthesis of 7-Nitroquinazolin-4(3H)-one

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Formamide

-

Ice water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid (18.2 g, 100 mmol) and formamide (40 mL).

-

Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C.

-

Slowly pour the reaction mixture into 500 mL of ice water with continuous stirring for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 7-nitroquinazolin-4(3H)-one.

Part 2: Chlorination of 7-Nitroquinazolin-4(3H)-one

The conversion of the hydroxyl group at the 2-position of the quinazolinone to a chloro group is a crucial step to introduce a versatile handle for further functionalization. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The chlorination of quinazolin-4(3H)-one derivatives is a well-established synthetic transformation.[6] The resulting 2-chloroquinazoline is a key intermediate for the introduction of various nucleophiles at this position.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Nitroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Toluene (or other high-boiling inert solvent)

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-nitroquinazolin-4(3H)-one (19.1 g, 100 mmol) in phosphorus oxychloride (93 mL, 1 mol).

-

A catalytic amount of N,N-dimethylaniline (1-2 mL) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

The resulting precipitate is the crude this compound.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The product can be purified by recrystallization from a suitable solvent like ethanol or acetone.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The chemical reactivity of this compound is dominated by the interplay of the chloro and nitro substituents. The electron-withdrawing nature of the nitro group at the 7-position significantly activates the quinazoline ring towards nucleophilic aromatic substitution (SNAr) at the 2-position.[7] This enhanced electrophilicity of the C2 carbon makes the chloro group an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Compound | Relative Reactivity | Regioselectivity | Typical Reaction Conditions |

| 2,4-dichloroquinazoline | Baseline | C4 > C2 | Moderate to high temperatures, often requires a base. |

| 2,4-dichloro-7-nitroquinazoline | Significantly Higher | C4 >> C2 | Milder conditions, often proceeds at room temperature.[7] |

This table is adapted from a comparative study and highlights the activating effect of the nitro group.

The primary reactions of this compound involve the displacement of the 2-chloro substituent by various nucleophiles, including:

-

Amines: Reaction with primary and secondary amines (aliphatic and aromatic) leads to the formation of 2-amino-7-nitroquinazolin-4(3H)-one derivatives. These reactions are often facile and can be carried out under mild conditions.[8]

-

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

-

Thiols: Thiolates can displace the chloride to form 2-thioether derivatives.

-

Hydrazines: Reaction with hydrazine and its derivatives yields 2-hydrazinyl-7-nitroquinazolin-4(3H)-ones, which are valuable precursors for the synthesis of fused heterocyclic systems.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring.

Caption: Generalized SNAr mechanism at the C2 position.

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively reported in the literature, the vast body of research on structurally related quinazolinones provides a strong rationale for its potential as a scaffold in drug discovery.

Anticancer Activity: Many quinazolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[3][5] For instance, derivatives with chloro and nitro substitutions have been investigated as potential anticancer agents. The this compound core can be elaborated with various pharmacophores to design novel inhibitors of kinases, histone deacetylases (HDAC), or other cancer-related targets.

Antimicrobial Activity: The quinazolinone nucleus is also a common feature in compounds with significant antimicrobial properties.[1] The introduction of different substituents at the 2-position of this compound can lead to the discovery of new antibacterial and antifungal agents.

Table 2: Biological Activities of Representative Quinazolinone Derivatives

| Derivative Class | Biological Activity | Reference |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Anticancer | [6] |

| 2-Aminoquinazolin-4(3H)-one derivatives | Antiviral (SARS-CoV-2, MERS-CoV) | [4][9] |

| 7-Chloro-3-substituted quinazolin-4(3H)-ones | Anti-inflammatory, Analgesic | [10] |

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its straightforward synthesis and the enhanced reactivity of the 2-chloro substituent, due to the activating effect of the 7-nitro group, make it an attractive starting material for combinatorial and parallel synthesis approaches. The extensive literature on the biological activities of the quinazolinone scaffold strongly suggests that derivatives of this compound hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the chemical space accessible from this intermediate is warranted and is expected to yield compounds with novel and potent biological activities.

References

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. Retrieved from [Link]

-

ResearchGate. (2014). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

-

MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Retrieved from [Link]

-

ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. Retrieved from [Link]

-

HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-Chloro-7-nitroquinazolin-4(3H)-one: A Technical Guide for Advanced Drug Development

Introduction: The Quinazolinone Core in Modern Therapeutics

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][3] The strategic placement of various substituents on the quinazolinone ring system allows for the fine-tuning of its therapeutic effects.[2] This guide focuses on a specific derivative, 2-Chloro-7-nitroquinazolin-4(3H)-one (CAS No: 129112-64-7), a molecule of significant interest for the development of novel therapeutics due to the electron-withdrawing nature of its chloro and nitro substituents, which can critically influence its binding affinities and reactivity.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions with biological targets. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, based on established principles and data from closely related analogues. We will delve into the nuances of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just the data, but the underlying scientific rationale for the expected spectral characteristics.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for the quinazolinone ring.

Figure 1: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.5 - 13.0 | br s | - | 1H | N3-H |

| ~8.50 | d | ~2.0 | 1H | H-8 |

| ~8.35 | dd | ~8.8, 2.0 | 1H | H-6 |

| ~7.90 | d | ~8.8 | 1H | H-5 |

Note: Predicted data is based on DMSO-d₆ as the solvent.

Expert Interpretation

The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the anisotropic effect of the carbonyl group.

-

N3-H Proton: The proton on N3 is expected to be highly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a high chemical shift, likely between 12.5 and 13.0 ppm.[4]

-

H-8 Proton: This proton is situated ortho to the electron-withdrawing nitro group, which strongly deshields it, pushing its chemical shift downfield to around 8.50 ppm. It is expected to appear as a doublet due to coupling with H-6, with a small meta coupling constant (J ≈ 2.0 Hz).

-

H-6 Proton: The H-6 proton is ortho to the nitro group and meta to the chloro group, leading to significant deshielding. It is predicted to resonate at approximately 8.35 ppm as a doublet of doublets, arising from ortho coupling with H-5 (J ≈ 8.8 Hz) and meta coupling with H-8 (J ≈ 2.0 Hz).

-

H-5 Proton: This proton is ortho to the carbonyl group, which exerts a deshielding effect. It is expected to appear as a doublet around 7.90 ppm due to ortho coupling with H-6 (J ≈ 8.8 Hz).

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the raw data.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at 2.50 ppm.[6]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms in the quinazolinone ring system.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 |

| ~154 | C2 |

| ~152 | C8a |

| ~148 | C7 |

| ~130 | C5 |

| ~125 | C6 |

| ~122 | C4a |

| ~118 | C8 |

Note: Predicted data is based on DMSO-d₆ as the solvent.

Expert Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

-

C4 (Carbonyl Carbon): The carbonyl carbon is highly deshielded and is expected to resonate at the lowest field, around 160 ppm.

-

C2: This carbon is attached to a chlorine atom and two nitrogen atoms, leading to a significant downfield shift to approximately 154 ppm.

-

C7: The carbon atom bearing the nitro group (C7) will be deshielded and is predicted to appear around 148 ppm.

-

Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the range of 118-152 ppm. The specific assignments are based on the expected substituent effects of the chloro and nitro groups on the quinazolinone core. For instance, C8a, being adjacent to N1, will be downfield shifted.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition:

-

Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[6]

-

-

Data Processing:

-

Perform Fourier transformation and phasing.

-

Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 225/227 | [M]⁺˙ (Molecular ion) |

| 195/197 | [M - NO]⁺ |

| 179/181 | [M - NO₂]⁺ |

| 151/153 | [M - NO₂ - CO]⁺ |

Expert Interpretation

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 225. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺˙ peak at m/z 227 with an intensity of approximately one-third of the molecular ion peak.[7]

-

Fragmentation Pattern: The fragmentation of this compound is likely to proceed through the loss of the nitro group and the carbonyl group.

-

Loss of a nitro radical (•NO₂) would lead to a fragment ion at m/z 179/181.

-

Alternatively, the loss of nitric oxide (NO) could result in a fragment at m/z 195/197.

-

Subsequent loss of carbon monoxide (CO) from the fragment at m/z 179/181 would give rise to a peak at m/z 151/153.

-

Figure 2: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurements.[4] Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization source.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 | N-H stretch | Amide |

| ~1680 | C=O stretch | Amide (Quinazolinone) |

| ~1610 | C=N stretch | Imine |

| ~1530 & ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1480 | C=C stretch | Aromatic ring |

| ~750 | C-Cl stretch | Aryl chloride |

Expert Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

N-H Stretch: A broad absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.[8]

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the quinazolinone ring.[1]

-

C=N Stretch: The stretching vibration of the C=N bond in the heterocyclic ring is expected to appear around 1610 cm⁻¹.

-

N-O Stretches: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.[6]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically scanned from 4000 to 400 cm⁻¹.[6]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion: A Spectroscopic Signature for a Promising Therapeutic Scaffold

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed spectroscopic profile for this molecule of high therapeutic potential. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with the detailed experimental protocols and expert interpretations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. This guide empowers scientists to confidently identify and characterize this important quinazolinone derivative, paving the way for its further investigation and potential application in novel therapeutic strategies.

References

- The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones.

- Supporting Information. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-7-nitro-3H-quinazolin-4-one | 129112-64-7.

- Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2.

- 2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. (n.d.).

- Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.).

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- BOC Sciences. (n.d.). CAS 129112-64-7 this compound.

- BIOFOUNT. (n.d.). 2-chloro-7-nitro-3,4-dihydroquinazolin-4-one.

- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.

- ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).

- PMC. (n.d.). 2-Chloroquinazolin-4(3H)-one.

-